(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-2-Mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzylidene moiety, and a thiazolone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for enhancing the biological activity and metabolic stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction of the benzylidene moiety can yield the corresponding thiazolone derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to generate nucleophiles for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced thiazolone derivatives.
Substitution: Substituted thiazolone derivatives with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiazolone ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and activity.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the thiazolone ring can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(5E)-2-Mercapto-5-[2-(trifluoromethyl)phenylmethylene]-1,3-thiazol-4(5H)-one: Similar structure but with a phenylmethylene group instead of a benzylidene moiety.
(5E)-2-Mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one derivatives: Variants with different substituents on the thiazolone ring or benzylidene moiety.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which are not as pronounced in similar compounds without this group. This makes it particularly valuable in medicinal chemistry and agrochemical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one, also known by its CAS number 153568-04-8, is a thiazole derivative that has garnered attention for its potential biological activities. This compound possesses a unique structure characterized by a thiazole ring and a trifluoromethyl group, which may contribute to its pharmacological properties.
- Molecular Formula : C11H6F3NOS
- Molecular Weight : 289.3 g/mol
- IUPAC Name : (5E)-2-sulfanyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one
- Purity : 95% .
Biological Activity
The biological activities of this compound have been explored in various studies, focusing primarily on its potential as an anti-melanogenic agent and its inhibitory effects on tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibition of this enzyme is a target for skin-whitening agents. Studies have shown that derivatives of thiazole compounds exhibit significant tyrosinase inhibitory activity. For example, similar thiazole derivatives have demonstrated IC50 values lower than that of kojic acid, a well-known skin-whitening agent.
Compound | IC50 Value (µM) | Reference |
---|---|---|
This compound | TBD | Current Study |
Kojic Acid | 100 | |
Benzylidene Derivative 1 | 6.18 |
Anti-Melanogenic Activity
In cellular studies using B16F10 murine melanoma cells, it was observed that the compound could reduce intracellular melanin levels in a concentration-dependent manner. The mechanisms involved include:
- Competitive Inhibition : The compound acts competitively against tyrosinase.
- Cytotoxicity Assessment : At concentrations up to 20 µM, the compound did not exhibit significant cytotoxic effects on B16F10 cells, indicating its safety for potential therapeutic use .
Study 1: Efficacy Against Melanogenesis
A recent study evaluated the efficacy of various thiazole derivatives, including this compound in inhibiting melanin production in B16F10 cells. The results indicated that the compound significantly reduced melanin levels compared to controls.
Study 2: Mechanistic Insights
Kinetic studies using Lineweaver-Burk plots revealed that the compound binds effectively to the active site of tyrosinase, supporting its role as a potent inhibitor. This was further corroborated by molecular docking studies that suggested strong interactions between the compound and key residues in the enzyme's active site .
Properties
IUPAC Name |
(5E)-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS2/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFQKXSDJFTZRD-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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